2,5-Diisopropylphenol

Catalog No.
S588952
CAS No.
35946-91-9
M.F
C12H18O
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Diisopropylphenol

CAS Number

35946-91-9

Product Name

2,5-Diisopropylphenol

IUPAC Name

2,5-di(propan-2-yl)phenol

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9,13H,1-4H3

InChI Key

VFNUNYPYULIJSN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)C(C)C)O

Synonyms

2,5-Bis(1-methylethyl)phenol

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(C)C)O

2,5-Diisopropylphenol is an organic compound with the molecular formula C12H18OC_{12}H_{18}O. It belongs to the class of aromatic monoterpenoids and is characterized by two isopropyl groups attached to the phenolic ring at the 2 and 5 positions. This compound is noted for its presence in various natural sources, including the plant Thymbra capitata . Its structural configuration contributes to its unique chemical properties and potential applications in various fields.

  • There's no documented research on a specific mechanism of action for 2,5-DIP itself. However, some studies investigate its interaction with propofol []. 2,5-DIP can inhibit the metabolism of propofol in the liver, potentially affecting the duration of propofol's anesthetic effects [].
  • Limited information exists on the specific hazards of 2,5-DIP. General safety precautions for handling organic compounds should be followed when working with it.

Reference Standard

2,5-Diisopropylphenol finds application as a pharmaceutical secondary standard and certified reference material (CRM) . These standards act as benchmarks for analytical instruments and methods used in pharma release testing and pharmaceutical research . Their high purity and defined characteristics ensure the accuracy and consistency of analysis performed on pharmaceutical products.

Investigation of Propofol Photochemistry

While not directly 2,5-diisopropylphenol itself, it is structurally similar to the anesthetic agent propofol (2,6-diisopropylphenol). Research has employed 2,5-diisopropylphenol as a model compound to investigate the photochemical properties of propofol . This research helps understand how light exposure might affect propofol's stability and potential degradation products formed during its storage or administration.

Metabolic Studies

Due to its structural similarity to propofol, 2,5-diisopropylphenol might be involved in propofol metabolism within the human body. However, dedicated research investigating this specific aspect is currently limited. The Human Metabolome Database (HMDB) acknowledges the potential for 2,5-diisopropylphenol to be a metabolite of propofol, but further research is needed to confirm this definitively .

Typical of phenolic compounds. Key reactions include:

  • Alkylation: This involves the introduction of alkyl groups, which can modify its reactivity and solubility.
  • Esterification: The hydroxyl group can react with acids to form esters, which are important in various industrial applications.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other derivatives, impacting its biological activity and stability.

These reactions are influenced by factors such as temperature, catalysts, and the nature of reactants .

Research indicates that 2,5-diisopropylphenol exhibits various biological activities. It has been studied for its potential antioxidant properties and its effects on cellular mechanisms. The compound may interact with biological membranes due to its hydrophobic characteristics, which can influence cell signaling pathways. Its structural similarity to other phenolic compounds suggests potential applications in pharmacology and biochemistry .

The synthesis of 2,5-diisopropylphenol can be achieved through several methods:

  • Friedel-Crafts Alkylation: This method involves the alkylation of phenol using isopropyl halides in the presence of a Lewis acid catalyst.
  • Continuous Flow Chemistry: Recent advancements have introduced continuous flow techniques that enhance yield and purity while reducing by-products. This method allows for better control over reaction conditions .
  • Batch Processes: Traditional batch processes remain common, where reaction conditions are optimized for maximum yield while minimizing side reactions .

2,5-Diisopropylphenol finds applications across various sectors:

  • Pharmaceuticals: It serves as a precursor in synthesizing more complex compounds.
  • Agriculture: Its potential antioxidant properties may be useful in developing agricultural chemicals.
  • Cosmetics: Due to its aromatic nature, it may be incorporated into formulations for fragrance or preservation.

Studies on the interactions of 2,5-diisopropylphenol with other biological molecules reveal insights into its behavior in biological systems. The compound's hydrophobicity suggests it may interact favorably with lipid membranes, influencing permeability and transport mechanisms. Understanding these interactions is crucial for evaluating its safety and efficacy in pharmaceutical applications .

Several compounds share structural similarities with 2,5-diisopropylphenol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2,6-DiisopropylphenolC12H18OMore commonly used as an anesthetic (propofol)
4-Methyl-2,5-diisopropylphenolC13H20OContains a methyl group that alters reactivity
2,4-DiisopropylphenolC12H18ODifferent substitution pattern affecting properties
PropofolC12H18OA widely used anesthetic derived from similar structures

Each of these compounds exhibits distinct properties and reactivities due to variations in their molecular structure. This diversity allows for tailored applications in fields ranging from medicine to agriculture.

Physical Description

Solid

XLogP3

4.1

Melting Point

95.5°C

UNII

H4WT3D9GR6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35946-91-9

Wikipedia

2,5-diisopropylphenol

Dates

Modify: 2023-08-15

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